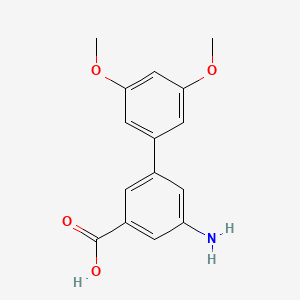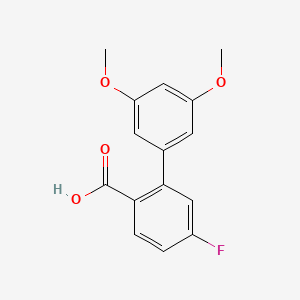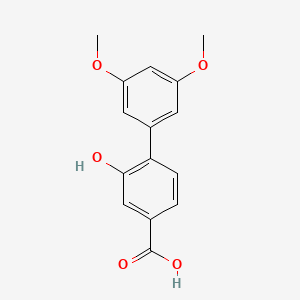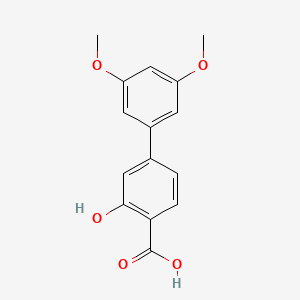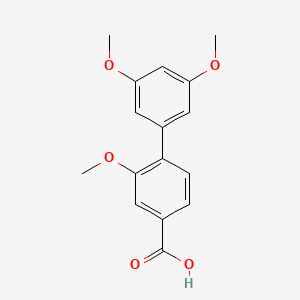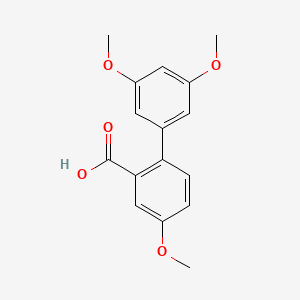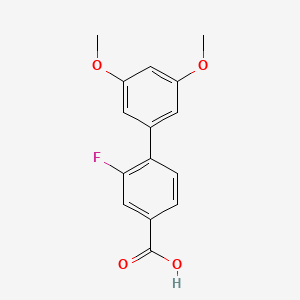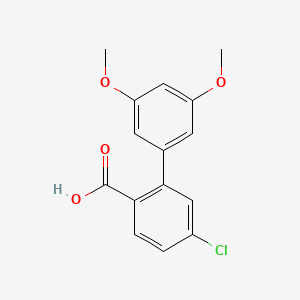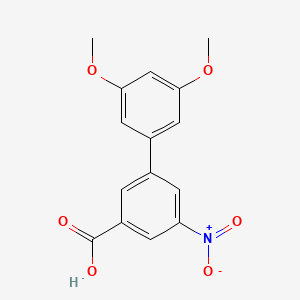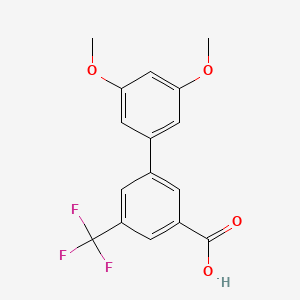
3-(3,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid (3,5-DMPT-TFMA) is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 304.35 g/mol. 3,5-DMPT-TFMA has been used in a variety of laboratory experiments and is a valuable tool for scientists in many disciplines, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
3,5-DMPT-TFMA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in organic reactions. It has also been used as a substrate in enzyme assays and as a probe for studying the structure and function of proteins. In addition, it has been used as a fluorescent indicator in fluorescence microscopy, and as a tool for studying the effects of environmental pollutants on living systems.
Mécanisme D'action
The mechanism of action of 3,5-DMPT-TFMA is not yet fully understood. However, it is believed to interact with proteins and other biomolecules, and to modulate their activity. It is thought to bind to proteins and other biomolecules, and to affect their structure and function. It is also believed to have antioxidant properties, which may explain its effects on living systems.
Biochemical and Physiological Effects
3,5-DMPT-TFMA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been shown to modulate the activity of proteins involved in cell signaling, and to affect the expression of genes involved in the control of cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-DMPT-TFMA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It is also soluble in a variety of solvents, and it is relatively inexpensive. However, it is important to note that 3,5-DMPT-TFMA is a potent inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics, and it should be used with caution in experiments involving these substances.
Orientations Futures
There are a number of potential future directions for the use of 3,5-DMPT-TFMA in scientific research. It could be used to study the effects of environmental pollutants on living systems, and to develop new drugs and therapeutic agents. It could also be used to study the structure and function of proteins and other biomolecules, and to develop new imaging techniques. In addition, it could be used to develop new methods for the synthesis of organic compounds, and to study the effects of drugs and other xenobiotics on living systems.
Méthodes De Synthèse
3,5-DMPT-TFMA can be synthesized through a two-step process. The first step involves the reaction of trifluoromethanesulfonic acid with 3,5-dimethoxyphenylacetonitrile to produce 3,5-dimethoxyphenyl-5-trifluoromethylbenzonitrile. This intermediate is then treated with sodium hydroxide to yield 3,5-DMPT-TFMA as the final product. The reaction is carried out in a mixture of methanol and water, and the product is isolated by filtration.
Propriétés
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O4/c1-22-13-6-10(7-14(8-13)23-2)9-3-11(15(20)21)5-12(4-9)16(17,18)19/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFJUMXWEIGIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690886 |
Source


|
| Record name | 3',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-47-8 |
Source


|
| Record name | 3',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
